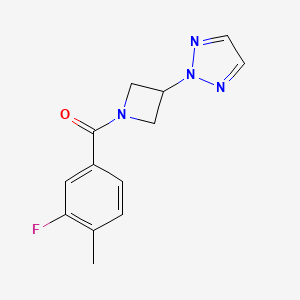

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Description

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O/c1-9-2-3-10(6-12(9)14)13(19)17-7-11(8-17)18-15-4-5-16-18/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHTJNNUYNYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols.

Coupling of the Rings: The triazole and azetidine rings can be coupled using a suitable linker, often involving a carbonyl group.

Introduction of the Substituted Phenyl Group: This step might involve a Friedel-Crafts acylation reaction to attach the (3-fluoro-4-methylphenyl)methanone moiety.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the phenyl group.

Reduction: Reduction reactions might target the carbonyl group or the triazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, such compounds might be studied for their interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

Medicinal applications could include the investigation of the compound’s efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, inhibiting or modulating their function. The triazole ring could facilitate binding to metal ions or active sites in enzymes, while the azetidine ring might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate its pharmacological and physicochemical properties, this compound is compared to analogs with shared structural motifs, including variations in the triazole-azetidine core and aromatic substituents.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Key Observations :

- Bioactivity Profiles : Compounds with triazole-azetidine cores, such as the target and dichloro analog , cluster into similar bioactivity groups due to shared hydrogen-bonding motifs, as demonstrated in hierarchical clustering studies .

- Synthetic Accessibility: The synthesis of triazole-containing analogs often involves nucleophilic substitution or cycloaddition reactions. For example, the dichloro analog was synthesized via sequential substitutions, while the phenoxymethyl-thiazole derivative required multi-step functionalization .

Bioactivity and Target Interactions

- Target Binding : The azetidine-triazole core enables interactions with polar residues in enzyme active sites, as seen in analogs targeting kinases or proteases . The fluorine atom in the target compound may enhance binding via dipole interactions, similar to trifluoromethyl groups in .

- Metabolic Stability : Fluorinated aromatic rings (e.g., 3-fluoro-4-methyl in the target vs. 3,5-difluoro in ) reduce oxidative metabolism, extending half-life .

SAR (Structure-Activity Relationship) Insights

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a novel synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 257.27 g/mol. Its structure features an azetidine ring linked to a triazole moiety and a phenyl group substituted with a fluorine atom and a methyl group. This unique configuration contributes to its biological properties.

Synthesis

The synthesis of This compound typically involves the following steps:

- Formation of the Triazole Ring : This is achieved through a click chemistry reaction between an azide and an alkyne.

- Azetidine Ring Formation : The azetidine ring is synthesized via cyclization reactions involving appropriate precursors.

- Coupling with the Phenyl Group : The final step involves coupling the triazole-azetidine intermediate with the 3-fluoro-4-methylphenyl ketone under suitable conditions.

Anticancer Properties

Research indicates that compounds with azetidine and triazole moieties exhibit significant anticancer activities. For instance:

- In vitro studies have shown that similar compounds inhibit proliferation and induce apoptosis in various human cancer cell lines, including breast and prostate cancer cells .

- Specific analogs have demonstrated potent antiproliferative effects against MCF-7 (human breast carcinoma) and HT-29 (colon cancer) cells at nanomolar concentrations .

Antiviral Activity

Compounds containing azetidinone units have been reported to possess antiviral properties. For example, derivatives have shown effectiveness against viral infections by inhibiting viral replication in cell cultures .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory activity. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Breast Cancer Study : A study evaluating the effects of azetidinone derivatives found that specific compounds significantly reduced cell viability in MCF-7 cells, suggesting potential use in breast cancer therapy.

- Antiviral Screening : Another study screened several triazole-containing compounds for antiviral activity against influenza viruses, revealing promising results in inhibiting viral replication.

The precise mechanisms by which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The triazole moiety may interact with biological targets involved in cell signaling pathways.

- The azetidine ring could influence the compound's ability to penetrate cellular membranes, enhancing its efficacy.

Comparative Analysis

Here is a table summarizing the biological activities of related compounds:

| Compound Name | Anticancer Activity | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Strong (MCF-7) | Moderate | Weak |

| Compound B | Moderate (HT-29) | Strong | Moderate |

| Compound C | Strong | Weak | Strong |

| This compound | Potentially strong | Potentially moderate | Potentially strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.